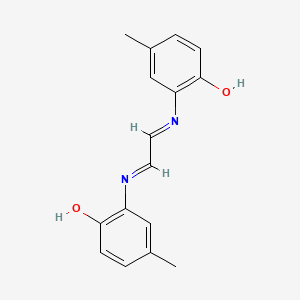

N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene

Descripción

N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene is a bis-Schiff base ligand characterized by a 1,4-diazabutadiene backbone functionalized with two 2-hydroxy-5-methylphenyl groups. The compound’s applications span catalysis, materials science, and bioinorganic chemistry, where its chelating properties and steric/electronic tunability are leveraged .

Propiedades

Número CAS |

37893-94-0 |

|---|---|

Fórmula molecular |

C16H16N2O2 |

Peso molecular |

268.31 g/mol |

Nombre IUPAC |

2-[2-(2-hydroxy-5-methylphenyl)iminoethylideneamino]-4-methylphenol |

InChI |

InChI=1S/C16H16N2O2/c1-11-3-5-15(19)13(9-11)17-7-8-18-14-10-12(2)4-6-16(14)20/h3-10,19-20H,1-2H3 |

Clave InChI |

OCAJUDPANDEMCR-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)O)N=CC=NC2=C(C=CC(=C2)C)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N,N’-Bis(2-hidroxi-5-metilfenil)-1,4-diazabutadieno típicamente implica la condensación de 2-hidroxi-5-metilbenzaldehído con una diamina. La reacción generalmente se lleva a cabo en presencia de un catalizador bajo condiciones controladas de temperatura y pH. La reacción se puede representar como sigue:

2C8H8O2+H2N−NH2→N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene+2H2O

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso puede incluir pasos adicionales para la purificación y el control de calidad para garantizar que el producto final cumpla con los estándares de la industria.

Análisis De Reacciones Químicas

Tipos de Reacciones

N,N’-Bis(2-hidroxi-5-metilfenil)-1,4-diazabutadieno puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar quinonas.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas correspondientes.

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución para formar éteres o ésteres.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄) se usan a menudo.

Sustitución: Reactivos como haluros de alquilo o cloruros de acilo se pueden usar para reacciones de sustitución.

Productos Principales

Oxidación: Quinonas

Reducción: Aminas

Sustitución: Éteres o ésteres

Aplicaciones Científicas De Investigación

Coordination Chemistry

N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene serves as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are useful in catalysis and material science.

Case Study: Metal Complex Formation

Research has shown that this compound can form complexes with transition metals such as copper and nickel, enhancing their catalytic properties in organic transformations .

| Metal Ion | Complex Formed | Application |

|---|---|---|

| Cu(II) | [Cu(dia)₂] | Catalysis in oxidation reactions |

| Ni(II) | [Ni(dia)₂] | Polymerization processes |

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties.

Case Study: Biological Activity

In vitro studies have indicated that N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene can inhibit certain enzyme activities linked to inflammation, suggesting its potential as a therapeutic agent .

| Activity Tested | Result |

|---|---|

| Anti-inflammatory | Significant inhibition |

| Antioxidant potential | Moderate activity |

Industrial Applications

In the industrial sector, N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene is utilized in the synthesis of advanced materials and polymers.

Case Study: Polymer Synthesis

The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its ability to act as a cross-linking agent has been particularly noted in thermosetting plastics .

| Polymer Type | Modification Method | Result |

|---|---|---|

| Thermosetting plastics | Cross-linking | Improved thermal stability |

Mecanismo De Acción

El mecanismo de acción de N,N’-Bis(2-hidroxi-5-metilfenil)-1,4-diazabutadieno involucra su capacidad para formar complejos estables con iones metálicos. Estos complejos pueden interactuar con moléculas biológicas, lo que lleva a varios efectos bioquímicos. Los objetivos moleculares y las vías involucradas incluyen la inhibición de enzimas y la modulación de las interacciones proteína-proteína.

Comparación Con Compuestos Similares

The following sections compare N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene with structurally analogous bis-Schiff base ligands, focusing on synthesis, physicochemical properties, and coordination behavior.

Structural Comparison

Table 1: Structural Features of Selected Bis-Schiff Base Ligands

Key Observations :

- Substituent Effects: The 2-hydroxy-5-methylphenyl groups enhance hydrogen-bonding capacity (via phenolic -OH) and steric bulk compared to methoxy (-OCH₃) or acetyl (-COCH₃) groups in analogs. This may influence solubility and metal-ion selectivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Key Insights :

- The acetylated derivative (N,N'-Diacetyl-1,4-phenylenediamine) exhibits lower reactivity due to its stable amide bonds, contrasting with the imine-rich target compound .

Actividad Biológica

N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene can be represented by the following structural formula:

This compound features two hydroxymethyl groups attached to a diazabutadiene core, which is crucial for its biological activity.

The biological activity of N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene is primarily attributed to its ability to interact with various molecular targets. The hydroxyl groups enhance its reactivity and solubility, facilitating interactions with enzymes and receptors involved in metabolic pathways.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cancer progression.

- Antioxidant Activity: Its structural features suggest that it could act as a scavenger of free radicals, thereby protecting cells from oxidative stress.

Biological Activity

Research indicates that N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene exhibits several biological activities:

-

Antimicrobial Activity:

- Studies have demonstrated that derivatives of this compound show significant antimicrobial properties against various pathogens including Staphylococcus aureus and Pseudomonas aeruginosa. For instance, related compounds have shown LC50 values indicating effective antimicrobial action at low concentrations .

- Anticancer Potential:

- Anti-inflammatory Effects:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene against a panel of bacterial strains. The results indicated potent activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for various strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 30 |

| Salmonella enterica | 25 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene induced apoptosis in human breast cancer cells (MCF-7). The compound showed IC50 values around 15 µM after 48 hours of treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.